Saxagliptin O-Sulfate

Description

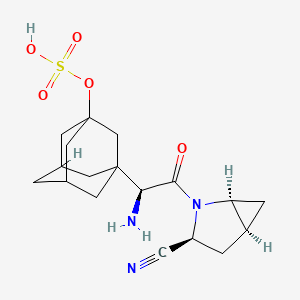

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWBSJYZDBLPKL-SGTAVMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429782-94-4 | |

| Record name | 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways Leading to Saxagliptin O Sulfate

The biotransformation of saxagliptin (B632) is a multi-step process involving both primary oxidative reactions and secondary conjugation reactions. tga.gov.au While the primary pathway yields a pharmacologically active metabolite, secondary pathways, including sulfation, contribute to the formation of more water-soluble compounds destined for excretion. nih.govnih.gov

Primary and Secondary Metabolic Transformations of Saxagliptin

Saxagliptin undergoes extensive metabolism after administration. tga.gov.au The main metabolic process is an oxidative transformation, specifically hydroxylation. nih.govnih.gov This initial step is followed by secondary, or Phase II, metabolic pathways. tga.gov.aunih.gov These conjugative pathways include glucuronidation and sulfation, which are considered minor routes of metabolism for saxagliptin. nih.govnih.gov The outcome of these combined transformations is a profile of multiple metabolites, including the parent drug, its major active hydroxylated metabolite, and various conjugated products. nih.govresearchgate.net

Cytochrome P450-Mediated Hydroxylation of Saxagliptin

The primary metabolic pathway for saxagliptin is hydroxylation mediated by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comdrugs.com Specifically, the CYP3A4 and CYP3A5 isoenzymes are responsible for this transformation. nih.govtga.gov.aueuropa.eu This reaction leads to the formation of 5-hydroxy saxagliptin (also known as M2), which is the major circulating metabolite. nih.govpsu.edu This active metabolite is also a dipeptidyl peptidase-4 (DPP-4) inhibitor, although it is half as potent as the parent compound, saxagliptin. drugbank.comdrugs.comtga.gov.au Studies have indicated that CYP3A4 has a catalytic efficiency approximately four times higher than CYP3A5 in the formation of this metabolite. nih.gov

Conjugative Metabolic Pathways of Saxagliptin: Glucuronidation and Sulfation

Following primary metabolism, saxagliptin and its metabolites can undergo Phase II conjugation reactions. uomus.edu.iq Among these, glucuronidation and sulfation have been identified as minor metabolic pathways. nih.govnih.gov These processes attach endogenous molecules like glucuronic acid or a sulfo group to the drug, which generally increases water solubility and facilitates excretion. uomus.edu.iq The formation of Saxagliptin O-Sulfate is a direct result of the sulfation pathway. nih.govresearchgate.net Studies in rats have confirmed the formation of both Saxagliptin-O-glucuronide and Saxagliptin-O-sulfate. nih.govresearchgate.net

Table 1: Key Metabolites of Saxagliptin

| Metabolite Name | Metabolic Pathway | Enzyme System | Description |

|---|---|---|---|

| 5-hydroxy saxagliptin (M2) | Hydroxylation (Primary) | Cytochrome P450 (CYP3A4/5) | The major, pharmacologically active metabolite of saxagliptin. nih.govnih.govtga.gov.au |

| This compound (M7) | Sulfation (Conjugation) | Sulfotransferases (SULTs) | A minor metabolite formed by the addition of a sulfate (B86663) group. nih.govresearchgate.net |

| Saxagliptin-O-glucuronide (M8) | Glucuronidation (Conjugation) | UDP-glucuronosyltransferases (UGTs) | A minor metabolite formed by the addition of glucuronic acid. nih.govresearchgate.net |

| Saxagliptin–cysteine conjugate (M3) | Conjugation | N/A (Enzyme-independent potential) | A thiol adduct formed via reaction with cysteine. nih.gov |

| 5-hydroxysaxagliptin–cysteine conjugate (M4) | Conjugation | N/A (Enzyme-independent potential) | A thiol adduct of the primary metabolite, 5-hydroxy saxagliptin. nih.gov |

Enzymatic Mechanisms Governing the Formation of this compound

The formation of sulfate conjugates is a well-defined enzymatic process crucial for the metabolism of numerous drugs and endogenous compounds.

Putative Role of Sulfotransferases in O-Sulfate Conjugation

The enzymatic reaction of sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). uomus.edu.iqnih.govwikipedia.org These enzymes facilitate the transfer of a sulfo group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate containing a hydroxyl or amine group. nih.govwikipedia.org Cytosolic SULTs are specifically involved in Phase II drug metabolism. nih.gov Therefore, the formation of this compound is putatively mediated by one or more of these SULT enzymes, which would catalyze the transfer of the sulfate group from PAPS to a hydroxyl group on the saxagliptin molecule. uomus.edu.iqnih.gov

Substrate Specificity Considerations for Saxagliptin Sulfation

SULT enzymes are categorized into families and subfamilies, each with characteristic expression patterns and substrate specificities. nih.gov For instance, enzymes in the SULT1A subfamily are known to metabolize small phenolic compounds. nih.govnih.gov The specificity of these enzymes is determined by factors such as the structural conformation of the enzyme's active site. nih.gov For a compound to undergo sulfation, it must possess a suitable functional group, typically a hydroxyl group, that can act as an acceptor for the sulfo moiety. nih.gov Saxagliptin contains a tertiary alcohol (hydroxyl) group on its adamantane (B196018) structure, making it a plausible substrate for sulfotransferase enzymes. nih.gov While the specific SULT isoforms responsible for saxagliptin sulfation have not been detailed, the presence of this hydroxyl group provides the necessary chemical feature for the conjugation reaction to occur.

Detection and Characterization of this compound in Biological Matrices

The identification of minor metabolites like this compound requires sensitive and specific analytical techniques. Research in animal models has successfully identified this conjugate in various biological samples.

Studies conducted in rats have detected this compound (designated as metabolite M7) in bile, plasma, and liver tissues following oral administration of saxagliptin. nih.govresearchgate.net The primary analytical method used for its detection and characterization is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govjneonatalsurg.com This technique allows for the separation of metabolites from complex biological matrices and their precise identification based on mass-to-charge ratio and fragmentation patterns. jneonatalsurg.com

In the mass spectrum, the collision-induced fragmentation of sulfate conjugates typically results in a characteristic neutral loss of the sulfate group (SO3), which corresponds to 80 Da. researchgate.net The MS/MS spectrum of Saxagliptin-O-sulfate has been noted to produce a characteristic fragment ion at m/z 260.0947, aiding in its structural confirmation. nih.govresearchgate.net The development of such advanced analytical methods is crucial for building a complete profile of a drug's metabolic fate. researchgate.net

In Vitro Metabolic Incubation Systems for O-Sulfate Identification (e.g., Rat Liver Microsomes)nih.govnih.gov

In vitro metabolic systems are essential for identifying potential metabolites and elucidating biotransformation pathways. Rat liver microsomes (RLM) are a standard tool for studying phase I and phase II metabolism. scispace.com For the identification of this compound, saxagliptin is incubated with RLM in the presence of specific cofactors. nih.gov While microsomes are primarily used for cytochrome P450-mediated reactions, cytosolic fractions are typically employed for studying sulfation reactions, which require the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). scispace.com However, comprehensive in vitro systems can be designed to detect a range of metabolites. In studies of saxagliptin, incubation mixtures using rat liver microsomes were prepared with the drug in a phosphate (B84403) buffer. nih.gov The reaction is initiated by adding a system that generates necessary cofactors. nih.gov Analysis of these incubation samples via techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) allows for the detection of various metabolic products. nih.govresearchgate.net The formation of this compound (M7) has been successfully demonstrated in such in vitro setups. nih.gov

In Vivo Profiling of this compound in Animal Models (e.g., Rat Bile, Plasma, Liver Tissues)nih.govnih.gov

In vivo studies in animal models, such as Sprague-Dawley rats, provide a more comprehensive picture of a drug's metabolic fate in a complete biological system. nih.govnih.gov Following the administration of saxagliptin to rats, biological samples including bile, plasma, and liver tissues are collected and analyzed to profile the metabolites. nih.govpsu.edu In these studies, this compound (M7) was successfully identified as a metabolite in rat bile, plasma, and liver tissues. nih.gov This confirms that the sulfation pathway is active in vivo. The detection in bile is particularly noteworthy, as it indicates a potential route of elimination for this conjugate. nih.govdrugbank.com

Table 1: Summary of this compound Identification in Preclinical Models

| Study Type | System/Model | Biological Matrix | Identified Metabolite | Key Findings |

|---|---|---|---|---|

| In Vitro | Rat Liver Microsomes (RLM) | Incubation Mixture | This compound (M7) | Confirmed the enzymatic potential for sulfate conjugation. nih.gov |

Comparative Analysis of this compound with Other Conjugated Metabolitesnih.govnih.gov

Saxagliptin's metabolism involves multiple conjugation pathways running in parallel, leading to a variety of conjugated products. nih.govnih.gov Besides sulfation, the most prominent are glucuronidation and conjugation with endogenous thiols like cysteine and glutathione. mdpi.comnih.gov

Both sulfation and glucuronidation are common phase II detoxification pathways. In the metabolism of saxagliptin, both Saxagliptin-O-Sulfate (M7) and Saxagliptin-O-Glucuronide (M8) are formed. nih.gov These two conjugates are differentiated primarily through mass spectrometry. A key diagnostic feature in collision-induced fragmentation analysis is the characteristic neutral loss of the conjugate moiety. Sulfate conjugates typically exhibit a neutral loss of 80 Da (for the SO₃ group), while glucuronide conjugates show a neutral loss of 176 Da (for the glucuronic acid moiety). researchgate.netresearchgate.net In analyses of rat biological samples, a metabolite (M7) with an addition of 80 Da to the parent mass was identified as the sulfate conjugate, while another metabolite (M8) with an addition of 176 Da was confirmed as the glucuronide conjugate. researchgate.net

Recent studies have identified the formation of thiol conjugates as another metabolic route for saxagliptin. nih.govnih.gov This pathway involves the conjugation of saxagliptin and its hydroxylated metabolite (5-hydroxysaxagliptin) with cysteine or glutathione. nih.gov These reactions are of interest because the formation of such conjugates can sometimes be a marker for the generation of reactive metabolites. nih.govmdpi.com The formation of this compound occurs alongside the formation of these thiol adducts. nih.gov Research has identified four distinct thiol metabolites: cysteine and cysteinylglycine (B43971) conjugates of both saxagliptin and 5-hydroxysaxagliptin in rats. nih.govnih.gov The sulfation pathway represents a separate, parallel detoxification route to glucuronidation and thiol conjugation for the parent drug and its phase I metabolites. nih.gov

Table 2: Comparative Analysis of Saxagliptin Conjugated Metabolites

| Metabolite | Conjugation Pathway | Identifying Characteristic (Mass Spec) | Relationship to Parent Compound |

|---|---|---|---|

| This compound (M7) | Sulfation | Addition of 80 Da; Neutral loss of 80 Da. researchgate.net | Direct conjugate of Saxagliptin. nih.gov |

| Saxagliptin-O-Glucuronide (M8) | Glucuronidation | Addition of 176 Da; Neutral loss of 176 Da. researchgate.netresearchgate.net | Direct conjugate of Saxagliptin. nih.gov |

| Saxagliptin-cysteine conjugate | Thiol Conjugation | Identified by specific m/z value (e.g., 420.1952). researchgate.net | Direct conjugate of Saxagliptin. nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| 5-hydroxy saxagliptin |

| Cysteine |

| Cytochrome P450 3A4/5 (CYP3A4/5) |

| Glutathione |

| Saxagliptin |

| This compound |

| Saxagliptin-O-Glucuronide |

| Saxagliptin-cysteine conjugate |

Advanced Analytical Methodologies for the Characterization and Quantification of Saxagliptin O Sulfate

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) stand as the cornerstone for the analysis of Saxagliptin (B632) and its metabolites, including the O-sulfate conjugate. These techniques offer the high sensitivity and selectivity necessary to detect and quantify low-level metabolites in biological samples such as plasma, bile, and liver tissues. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is instrumental in the identification of previously uncharacterized metabolites. In the case of Saxagliptin O-Sulfate, HRMS provides precise mass measurements, which allows for the determination of the elemental composition of the metabolite with a high degree of confidence. For instance, in a study analyzing rat bile, plasma, and liver tissues, the protonated molecular ion of this compound (M7) was detected at an m/z of 396.1588. nih.gov This high-resolution measurement, with a mass error of less than 5 ppm, was crucial for its initial identification. nih.gov

The structural assignment of this compound is further confirmed through the analysis of its fragmentation patterns in MS/MS experiments. A characteristic fragment ion at m/z 260.0947 is observed in the MS/MS spectrum of this compound. nih.gov This specific fragmentation provides definitive structural information, distinguishing it from other potential metabolites. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Metabolite ID | M7 | nih.gov |

| Protonated Molecular Ion (m/z) | 396.1588 | nih.gov |

| Mass Error | < 5 ppm | nih.gov |

| Characteristic Fragment Ion (m/z) | 260.0947 | nih.gov |

For quantitative analysis, multiple reaction monitoring (MRM) performed on a triple quadrupole mass spectrometer is the method of choice due to its superior sensitivity and selectivity. dergipark.org.trwaters.com This technique involves monitoring a specific precursor-to-product ion transition. For Saxagliptin, a common MRM transition is m/z 316.2 → 180.1. researchgate.net While specific MRM transitions for this compound are not as widely published, the principle remains the same: a specific precursor ion (the protonated molecular ion of the sulfate (B86663) conjugate) is selected and fragmented, and a characteristic product ion is monitored for quantification.

The development of a robust MRM method requires careful optimization of parameters such as collision energy and declustering potential to achieve the highest signal intensity for the selected transition. ijper.org This allows for the accurate quantification of this compound even at the low concentrations typically found in biological samples. dergipark.org.tr

Chromatographic Separation Strategies for this compound in Complex Mixtures

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex biological matrices containing multiple metabolites and endogenous compounds. researchgate.netscielo.br

The choice of both the mobile phase and the stationary phase is critical for achieving the desired separation of Saxagliptin and its metabolites. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. researchgate.netmdpi.com For instance, an ACQUITY HSS C18 column (1.7 µm, 2.1 x 100 mm) has been successfully used for the separation of Saxagliptin and its metabolites. lcms.cz Other stationary phases, such as C8 and phenyl columns, have also been utilized. innovareacademics.inresearchgate.net

The mobile phase composition is carefully optimized to ensure good peak shape and resolution. A mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly used. researchgate.netnih.gov The pH of the aqueous phase is another important parameter that can be adjusted to improve separation. innovareacademics.in

Table 2: Examples of Chromatographic Conditions for Saxagliptin Analysis

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| ACE C8 (5 µm, 250 x 4.6 mm) | Phosphate (B84403) buffer (pH 4) and methanol (B129727) (70:30, v/v) | innovareacademics.in |

| C18 (100 x 4.6 mm; 5 µm) | 10 mM ammonium formate and methanol | researchgate.net |

| Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | 0.1% orthophosphoric acid and acetonitrile (50:50, v/v), pH 4.5 | turkjps.org |

| Discovery C18 (250 mm, 4.6 mm, 5 µm) | Acetonitrile and 0.1% orthophosphoric acid (50:50, v/v) | scielo.br |

| ACE 5CN (150 x 4.6 mm, 5 μm) | Acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v) | nih.gov |

To achieve a comprehensive profile of all metabolites, including this compound, in a single chromatographic run, a gradient elution program is often employed. dergipark.org.tromicsonline.org This involves changing the proportion of the organic modifier in the mobile phase over time. A typical gradient might start with a low percentage of the organic solvent to retain polar metabolites and gradually increase the concentration to elute more nonpolar compounds. mdpi.com For example, a linear gradient from 5% to 90% acetonitrile has been used to separate a wide range of metabolites. mdpi.com This approach ensures that both the parent drug and its various metabolites, which can have significantly different polarities, are well-separated from each other and from the matrix components. omicsonline.org

Spectroscopic Techniques for Confirmatory Structural Elucidation (beyond basic identification)

While LC-MS/MS is a powerful tool for identification and quantification, confirmatory structural elucidation often requires additional spectroscopic data. Although not as commonly applied directly to isolated metabolites like this compound due to the challenges of obtaining sufficient quantities of pure material, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be the gold standard for unambiguous structure confirmation.

NMR Spectroscopy for O-Sulfate Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds, including the position of sulfate group attachments. In the context of this compound, NMR is instrumental in confirming the O-sulfate linkage.

Fragment-based drug discovery often employs ¹⁹F NMR spectroscopy to detect the weak binding of fragments to a target protein. nih.gov This highlights the capability of NMR to discern specific molecular interactions and structural details. nih.gov For this compound, ¹H NMR and ¹³C NMR would be utilized to analyze the chemical environment of the protons and carbons within the molecule. The chemical shifts observed in the NMR spectrum provide information about the electronic environment of each nucleus, which is significantly influenced by the presence and location of the sulfate group.

A detailed analysis of the NMR spectrum would involve comparing the chemical shifts of this compound with those of the parent Saxagliptin molecule. The downfield shift of specific proton and carbon signals in the adamantane (B196018) moiety would indicate the location of the O-sulfate linkage. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity and spatial relationships between protons and carbons, providing definitive evidence for the O-sulfate bond's position. researchgate.net

Infrared and UV-Vis Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups. The IR spectrum of Saxagliptin hydrochloride shows characteristic peaks for N-H stretching (3000-3700 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), O-H stretching (3200-3400 cm⁻¹), C-N stretching (1600-1700 cm⁻¹), and C-O stretching (900-1300 cm⁻¹). scribd.com For this compound, additional characteristic absorption bands corresponding to the sulfate group would be expected. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bond typically appear in the regions of 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The presence of these bands, alongside the characteristic peaks of the parent molecule, provides strong evidence for the sulfonation of Saxagliptin. royalsocietypublishing.orgacs.org

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to quantify the concentration of a substance in a solution by measuring its absorbance of light at specific wavelengths. The UV spectrum of Saxagliptin shows maximum absorbance (λmax) at various wavelengths depending on the solvent used, such as 213 nm, 220 nm, 225 nm, and 280 nm. researchgate.netderpharmachemica.comirjpms.comjetir.org For this compound, the UV-Vis spectrum would be similar to that of Saxagliptin due to the chromophores being part of the parent molecular structure. However, slight shifts in the λmax may occur due to the electronic effects of the sulfate group. This technique is particularly useful in quantitative analysis, forming the basis for many validated assay methods. jneonatalsurg.comrsc.org

Validation Parameters for O-Sulfate Analytical Methods

The validation of analytical methods is essential to ensure their reliability for the intended purpose. scribd.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, sensitivity (LOD and LOQ), and robustness. scirp.orgscielo.br

Sensitivity, Specificity, and Linearity in Relevant Matrices

Sensitivity

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. innovareacademics.in For Saxagliptin, various analytical methods have demonstrated high sensitivity. For instance, a UPLC-MS/MS method for Saxagliptin showed an LOD and LOQ of 3 ng/mL and 10 ng/mL, respectively. dergipark.org.tr Another RP-HPLC method reported an LOD of 0.029 µg/mL and an LOQ of 0.096 µg/mL for Saxagliptin. scirp.org A sensitive UPLC-MS/MS method for the simultaneous quantification of saxagliptin and avanafil (B1665834) in rat plasma reported an LOQ of 1 ng/mL for both drugs. researchgate.net These low detection and quantification limits indicate that the methods are highly sensitive and suitable for detecting trace amounts of the analyte. dergipark.org.tr

Specificity

Specificity is the ability of a method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. scirp.orginnovareacademics.in In the context of this compound analysis, the method must be able to distinguish it from the parent drug, Saxagliptin, and its other metabolites. nih.gov This is often achieved through chromatographic separation, where each compound has a distinct retention time. scirp.org Forced degradation studies are also performed to demonstrate that the method can separate the analyte from its degradation products. derpharmachemica.com The absence of interfering peaks at the retention time of the analyte confirms the specificity of the method. ijprajournal.com

Linearity

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. irjpms.com This is typically evaluated by analyzing a series of standard solutions of known concentrations. The linearity of a method is often expressed by the correlation coefficient (r²) of the calibration curve. For Saxagliptin, various methods have shown excellent linearity with r² values close to 0.999 over different concentration ranges, such as 10-150 ng/mL and 0.2-1.2 µg/mL. scirp.orgdergipark.org.tr

Table 1: Linearity Data for Saxagliptin Analytical Methods

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| UPLC-MS/MS | 10-150 ng/mL | Not specified, but described as linear | dergipark.org.tr |

| RP-HPLC | 0.2-1.2 µg/mL | 0.999 | scirp.org |

| RP-HPLC | 20-60 µg/mL | 0.999 | irjpms.com |

| UV-Visible Spectroscopy | 10-60 µg/ml | Not specified, but described as linear | researchgate.net |

| HILIC-MS | 0.1-100 ng/mL | ≥ 0.999 | nih.gov |

| RP-HPLC | 25-175 ng/ml | 0.9932 | pharmacyjournal.in |

Precision and Accuracy Assessments

Precision

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For analytical methods developed for Saxagliptin, the %RSD values for precision are typically well within the acceptable limit of less than 2%. researchgate.netscielo.br

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). irjpms.com The percentage recovery is then calculated. For Saxagliptin, accuracy studies have shown recovery rates typically between 98% and 102%, indicating the high accuracy of the methods. scirp.orgijpsr.com

Table 2: Precision and Accuracy Data for Saxagliptin Analytical Methods

| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|

| UPLC-MS/MS | 1.16% - 1.45% | Not specified | dergipark.org.tr |

| RP-HPLC | <2% | 99.04% - 99.66% (% Assay) | scirp.org |

| RP-HPLC | <2% | 99.99% - 100.50% | irjpms.com |

| UV-Visible Spectroscopy | <2% | 99.01% - 100.1% | researchgate.net |

| RP-HPLC | <2% | 98.92% - 99.91% | scielo.br |

| HPLC-UV | <2% | 98.33% - 101.29% | nih.gov |

Degradation Chemistry and Stability Considerations of Saxagliptin O Sulfate

Saxagliptin (B632) O-Sulfate as a Potential Impurity or Degradant in Pharmaceutical Formulations

Saxagliptin O-Sulfate is primarily recognized as a human metabolite of the antidiabetic drug Saxagliptin. ontosight.ai It is formed in the liver through sulfonation, a Phase II metabolic reaction, of the active metabolite 5-hydroxy Saxagliptin. ontosight.ai While its primary origin is metabolic, any substance other than the active pharmaceutical ingredient (API) present in a drug product can be considered an impurity. pharmtech.com Therefore, this compound is classified as a potential impurity that requires characterization and control under regulatory frameworks such as those provided by the International Council for Harmonisation (ICH). chemicea.comlhasalimited.orgpharmaffiliates.com

The control of metabolite impurities is crucial for ensuring the safety and efficacy of a pharmaceutical product. chemicea.com If a metabolite is also detected as an impurity arising from the manufacturing process or as a degradation product, its levels must be carefully monitored and controlled within acceptable limits defined by toxicological data and regulatory standards. pharmtech.comlhasalimited.org Currently, this compound is available as a reference standard for use in analytical method development and quality control applications for Saxagliptin drug products. clearsynth.comacanthusresearch.comkantech.co.in

Forced Degradation Studies and Chemical Stability of this compound

Forced degradation studies are essential for identifying potential degradation products and pathways, thereby establishing the intrinsic stability of a drug substance. researchgate.netresearchgate.net Extensive forced degradation studies have been conducted on the parent drug, Saxagliptin, under various stress conditions, including hydrolysis, oxidation, heat, and light. researchgate.netresearchgate.netscirp.org These studies reveal that Saxagliptin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability to thermal and photolytic stress. researchgate.net

However, a review of the available scientific literature indicates that this compound has not been identified as a degradation product in these forced degradation studies of Saxagliptin. researchgate.netresearchgate.net The primary degradants observed are typically products of intramolecular cyclization and other reactions. europa.eu There are no direct forced degradation studies published for this compound itself. The stability of sulfate (B86663) esters can be pH-dependent, with optimal stability generally found in the pH range of 3 to 6. google.com

The following subsections summarize the stability of the parent compound, Saxagliptin, which provides context for the stability of its derivatives.

Saxagliptin has been shown to be labile under both acidic and basic hydrolytic conditions. researchgate.netscirp.org In acidic conditions (e.g., 1 M HCl), significant degradation occurs, leading to the formation of specific degradation products. veeprho.com Similarly, exposure to basic conditions (e.g., 2 M NaOH) also results in considerable degradation. scirp.orgveeprho.com One study reported 8.73% degradation after refluxing in 1 M HCl for 2 hours and degradation percentages of 7.64% to 9.83% for different degradants after treatment with 2 M NaOH at 80°C for 2 hours. veeprho.com In contrast, the drug was found to be stable under neutral hydrolytic conditions. veeprho.com

| Stress Condition | Observation | Percentage Degradation (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis (1 M HCl, reflux, 2h) | Degradation observed | 8.73 | veeprho.com |

| Alkaline Hydrolysis (2 M NaOH, 80°C, 2h) | Degradation observed | 7.64 - 9.83 (for various degradants) | veeprho.com |

| Neutral Hydrolysis (Room temp, 7 days) | Stable | Not applicable | veeprho.com |

| Acid Hydrolysis (1 M HCl, 24h, 80°C) | Significant degradation | Not specified | researchgate.net |

| Alkaline Hydrolysis (0.5 M NaOH, 24h, 80°C) | Significant degradation | Not specified | researchgate.net |

Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), has demonstrated that Saxagliptin is susceptible to oxidative degradation. researchgate.netscirp.org One study found that Saxagliptin was stable when exposed to 6% H₂O₂ at room temperature for two days, while another reported significant degradation when using 15% H₂O₂ over seven days. researchgate.netveeprho.com This indicates that the extent of oxidative degradation is dependent on the concentration of the oxidizing agent and the duration of exposure.

| Stress Condition | Observation | Reference |

|---|---|---|

| 6% H₂O₂ (Room temp, 2 days) | Stable | veeprho.com |

| 15% H₂O₂ (Approx. 7 days) | Labile, significant degradation | researchgate.net |

| 30% H₂O₂ | Degradation observed | scirp.org |

Saxagliptin generally exhibits good stability under thermal and photolytic stress conditions. researchgate.neteuropa.eu Photostability studies conducted according to ICH Q1B guidelines, which involve exposure to UV and visible light, have shown that Saxagliptin is not sensitive to light. europa.eu In thermal degradation studies, Saxagliptin was found to be stable when stored as a solid at 100°C for an extended period. researchgate.net However, some studies on combination drug products have reported minor degradation under photolytic (1.63 - 3.64%) and thermal conditions. veeprho.com

| Stress Condition | Observation | Percentage Degradation (%) | Reference |

|---|---|---|---|

| Photolysis (ICH Q1B) | Not sensitive to light | Not applicable | europa.eu |

| Thermal (Dry heat, 100°C) | Stable | Not specified | researchgate.net |

| Photolysis (UV radiation, 6 days) | Degradation observed | 1.63 - 3.64 (for various degradants) | veeprho.com |

| Thermal (Dry heat, 80°C) | Degradation observed | Not specified | veeprho.com |

Kinetic Modeling of O-Sulfate Degradation (if applicable from broader saxagliptin degradation studies)

Kinetic modeling of drug degradation is a valuable tool for predicting impurity formation over time and establishing a stable shelf life for pharmaceutical products. europa.eu For Saxagliptin, kinetic models have been developed to describe the formation of its primary degradation products, such as the intramolecular cyclization product (an amidine) and its subsequent epimer. europa.eu These models incorporate factors like temperature, humidity, and the presence of reactive impurities from excipients. europa.eu

As this compound is not a reported chemical degradant of Saxagliptin under forced degradation conditions, there is no kinetic modeling available for its formation through chemical degradation pathways. Its formation is a biological process (metabolism), the kinetics of which are studied in pharmacokinetics rather than in pharmaceutical stability testing. ontosight.ai

Strategies for Mitigating O-Sulfate Formation as an Impurity

Since this compound is a metabolite, strategies to mitigate its presence as an impurity in a final drug product focus on control rather than prevention of chemical formation. The general strategies for controlling impurities in pharmaceutical manufacturing are applicable. pharmtech.com

Process Chemistry Control: Ensuring the synthetic route for Saxagliptin does not involve reagents or conditions that could lead to the formation of a sulfate ester. This is a standard part of API process development.

Control of Excipients: Preventing the degradation of excipients, such as polyethylene (B3416737) glycol (PEG), into reactive species (e.g., aldehydes, formic acid) that can, in turn, degrade the API is another critical mitigation strategy for Saxagliptin products. europa.eu

Specification and Testing: For metabolite impurities like this compound, regulatory guidelines require that they be identified, characterized, and controlled to safe levels in the final drug product. chemicea.comlhasalimited.org This involves developing and validating sensitive analytical methods (e.g., HPLC, LC-MS) to quantify the impurity and setting appropriate specification limits based on safety data. veeprho.com

Computational Modeling and Theoretical Approaches Applied to Saxagliptin O Sulfate

In Silico Prediction of Saxagliptin (B632) O-Sulfate Formation and Metabolic FateWhile in silico physiologically based pharmacokinetic (PBPK) models exist for saxagliptin, they are designed to predict the overall pharmacokinetics, which are dominated by the major hydroxylation pathway mediated by CYP3A4/5 enzymes.researchgate.netfrontiersin.orgThese models do not provide specific predictive details on the formation and metabolic fate of the minor Saxagliptin O-Sulfate metabolite. Studies do confirm that sulfation is an observed metabolic pathway, but they do not provide computational models predicting its formation.nih.govmdpi.comnih.gov

Structure-Metabolism Relationship Modeling for Sulfation

The formation of this compound is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. Predicting the likelihood and site of sulfation is a key aspect of understanding a drug's metabolic profile. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this prediction.

QSAR models for sulfation aim to correlate the structural features of a molecule with its propensity to be a substrate for SULT enzymes. These models are built using datasets of compounds with known sulfation activities. The general approach involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, are used to build a mathematical model that links the descriptors to the observed sulfation activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models for the sulfation of saxagliptin are not detailed in the literature, general models for predicting sulfotransferase activity exist. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to predict the kinetic parameters (Km values) for the sulfation of various phenolic substrates by human SULT enzymes. nih.govacs.org These models provide insights into the steric and electronic requirements for a molecule to bind to the active site of a SULT enzyme. nih.govacs.org For a molecule like saxagliptin, which possesses a hydroxyl group on its adamantane (B196018) moiety, such models could theoretically be applied to predict its affinity for different SULT isoforms.

In silico tools like BioTransformer can also predict the metabolic fate of small molecules, including sulfation, based on a combination of machine learning and rule-based systems. nih.gov These tools can generate potential metabolites, which can then be further investigated.

The table below illustrates a conceptual framework for how structure-metabolism relationship modeling could be applied to predict the sulfation of saxagliptin.

| Modeling Aspect | Description | Relevance to this compound |

| Substrate Specificity | Predicting which SULT isoform(s) are responsible for the sulfation of saxagliptin. | Different SULTs have distinct substrate preferences. Identifying the relevant isoform is crucial for understanding inter-individual variability in metabolism. |

| Site of Sulfation | Identifying the specific hydroxyl group on the saxagliptin molecule that undergoes sulfation. | While the hydroxyl on the adamantane ring is the likely site, computational models can confirm this and explore other possibilities. |

| Reaction Rate | Estimating the kinetic parameters (e.g., Vmax, Km) of the sulfation reaction. | This would provide a quantitative measure of the efficiency of this compound formation. |

It is important to note that while these computational tools and methodologies are powerful, their application to this compound remains a theoretical exercise in the absence of specific published studies.

Prediction of O-Sulfate Disposition and Excretion

Once formed, the disposition and excretion of this compound are governed by various physiological processes, including distribution into tissues and elimination via renal and/or biliary routes. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the fate of metabolites in the body.

PBPK models are mathematical representations of the body's physiological and anatomical structure. They integrate in vitro data and compound-specific physicochemical properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites.

While PBPK models have been developed for saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, to predict drug-drug interactions, the specific parameterization and prediction for this compound are not described in the available literature. plos.orgamegroups.org A hypothetical PBPK model for this compound would require the following key parameters:

Physicochemical Properties: Molecular weight, pKa, logP, and solubility of this compound. These properties influence its distribution and transport across membranes.

Formation Rate: The rate of formation of this compound from saxagliptin, which would be an output from the structure-metabolism relationship models described in the previous section.

Distribution: The volume of distribution (Vd) of the sulfate (B86663) conjugate, which determines its partitioning between blood and various tissues.

Elimination: The clearance pathways for this compound, which would likely involve renal excretion. The model would need to account for glomerular filtration and potentially active transport.

The table below outlines the key components of a PBPK model that could be used to predict the disposition and excretion of this compound.

| PBPK Model Component | Description | Predicted Outcome for this compound |

| System Data | Physiological parameters of the virtual population (e.g., organ volumes, blood flow rates). | Provides the physiological context for the simulation. |

| Compound Data | Physicochemical and in vitro ADME data for this compound. | Determines the behavior of the metabolite within the model. |

| Formation Kinetics | Rate of conversion of saxagliptin to this compound. | Influences the concentration-time profile of the metabolite. |

| Excretion Pathways | Renal and/or biliary clearance rates. | Predicts the elimination route and half-life of this compound. |

Future Research Directions and Unexplored Areas for Saxagliptin O Sulfate

Comprehensive Mechanistic Elucidation of O-Sulfate Formation In Vitro and In Vivo

The biotransformation of Saxagliptin (B632) involves several pathways, with hydroxylation by cytochrome P450 enzymes (CYP3A4/CYP3A5) to form 5-hydroxy saxagliptin being the major route nih.govresearchgate.net. Sulfate (B86663) conjugation has been identified as an additional, albeit minor, metabolic pathway nih.govresearchgate.net. However, the specific enzymatic processes governing the formation of Saxagliptin O-Sulfate are not well understood. Future research should focus on a comprehensive elucidation of this mechanism.

Key research objectives should include:

Identification of Sulfotransferase (SULT) Isoforms: In vitro studies using human liver microsomes, cytosol fractions, and a panel of recombinant human SULT enzymes are necessary to identify the specific isoforms responsible for the O-sulfation of Saxagliptin.

Enzyme Kinetics: Determining the kinetic parameters (e.g., Km and Vmax) for the responsible SULT enzymes will help in understanding the efficiency and capacity of this metabolic pathway. This data is crucial for predicting the potential for drug-drug interactions and inter-individual variability in metabolism.

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity in Biological Matrices

The analysis of drug metabolites in biological matrices like plasma and urine presents significant challenges, including low analyte concentrations, interference from endogenous compounds, and matrix effects researchgate.netmdpi.commdpi.com. While numerous analytical methods exist for the parent drug, Saxagliptin, using techniques like HPLC and LC-MS/MS, future efforts should be directed towards developing and validating methods specifically for this compound scielo.brresearchgate.netresearchgate.net.

Future research in this area should pursue:

High-Sensitivity LC-MS/MS Methods: The development of ultra-sensitive and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is paramount. This will enable accurate quantification of the low concentrations of this compound expected in biological samples.

Advanced Sample Preparation: Research into novel sample preparation techniques, such as selective solid-phase extraction (SPE) or immunoaffinity-based methods, could improve the recovery of the sulfate metabolite and reduce matrix suppression, leading to more reliable data mdpi.com.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS could aid in the unequivocal identification and structural confirmation of the metabolite in complex matrices, distinguishing it from other potential isomers or degradation products.

Table 1: Proposed Research Methods for this compound Characterization

| Research Area | Proposed Techniques | Objective |

| Mechanistic Elucidation | In vitro incubation with human liver microsomes and recombinant SULT enzymes; Kinetic analysis. | To identify the specific enzymes responsible for O-sulfation and understand the reaction's efficiency. |

| Analytical Development | UPLC-MS/MS; High-Resolution Mass Spectrometry (HRMS); Advanced Solid-Phase Extraction (SPE). | To develop highly sensitive and specific methods for quantifying the metabolite in complex biological fluids. |

| Computational Simulation | Molecular Dynamics (MD); Density Functional Theory (DFT); QSAR Modeling. | To predict the metabolite's physicochemical properties, stability, and potential biological interactions. |

| Chemical Standard Application | Stability-indicating HPLC; Pharmacokinetic studies; In vitro bioassays. | To utilize the synthesized standard for quality control, metabolic profiling, and toxicological assessments. |

Advanced Computational Simulations to Guide Understanding of O-Sulfate's Role in Saxagliptin's Overall Chemical Profile

Computational modeling and simulation are powerful tools for predicting the properties of drug metabolites and understanding their behavior at a molecular level. The accurate modeling of sulfated molecules can, however, be challenging and requires robust, well-validated force fields researchgate.net. Applying advanced computational techniques to this compound could provide valuable insights where experimental data is lacking.

Future computational studies should include:

Force Field Development and Validation: Specific force field parameters for this compound should be developed and validated to ensure accurate simulations of its molecular behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to investigate the conformational flexibility of this compound compared to the parent drug. These simulations can also explore its interaction with solvent molecules and ions, providing insights into its solubility and stability researchgate.net.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the metabolite.

Docking and QSAR Studies: Molecular docking simulations could predict the binding affinity of this compound for the DPP-4 enzyme or other potential off-target proteins. This could help clarify whether the metabolite retains any pharmacological activity or has a different interaction profile.

Investigation of O-Sulfate as a Chemical Standard for Quality Control and Research Applications

The availability of a pure, well-characterized chemical standard is essential for any analytical, metabolic, or toxicological investigation. This compound is currently available as a reference standard for research purposes synzeal.comacanthusresearch.comcalpaclab.com. Future research should leverage this standard to establish its role in various quality control and research applications.

Key areas for investigation include:

Reference Standard in Pharmacokinetic Studies: Using the standard, analytical methods can be validated for the accurate quantification of the metabolite's formation and elimination in human and animal studies, providing a complete picture of Saxagliptin's disposition synzeal.com.

Impurity and Degradation Product Profiling: The standard can be used in stability-indicating assays to confirm that the O-sulfate is not a degradation product formed during the manufacturing or storage of Saxagliptin. It serves as a crucial marker for ensuring the purity of the active pharmaceutical ingredient synzeal.com.

Toxicological and Pharmacological Screening: The isolated standard can be used in in vitro assays to assess any potential biological activity or toxicity, ensuring that the metabolite does not contribute to adverse effects or off-target activity.

Q & A

Q. How can researchers ensure reproducibility of this compound studies?

- Methodological Answer : Publish detailed protocols for synthesis, purification, and analytical methods in supplementary materials. Share raw datasets in public repositories (e.g., Zenodo) with metadata annotations. Collaborate with third-party labs for independent validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.